molecular formula C27H24N4O4S B3208768 N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053083-36-5

N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B3208768
CAS No.: 1053083-36-5
M. Wt: 500.6 g/mol
InChI Key: CORXDYZRQQHKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a structurally complex acetamide derivative featuring an imidazo[1,2-c]quinazolin core, a phenyl group at position 2, and a 2,3-dimethoxybenzyl substituent on the acetamide moiety.

Key structural features include:

  • Imidazo[1,2-c]quinazolin core: A bicyclic heteroaromatic system known for pharmacological relevance.
  • 2,3-Dimethoxybenzyl group: Electron-donating methoxy substituents may influence solubility and intermolecular interactions.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-34-21-14-8-11-18(24(21)35-2)15-28-22(32)16-36-27-29-20-13-7-6-12-19(20)25-30-23(26(33)31(25)27)17-9-4-3-5-10-17/h3-14,23H,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORXDYZRQQHKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activities, including anticancer properties, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure

The compound's chemical structure can be broken down into two main components:

  • N-(2,3-dimethoxybenzyl) : A benzyl moiety with methoxy groups that may enhance lipophilicity and biological activity.
  • Thioacetamide derivative : The imidazoquinazoline structure provides a core that is often associated with various biological activities.

Anticancer Activity

Recent studies indicate that derivatives of imidazoquinazolines exhibit promising anticancer properties. A significant study evaluated the cytotoxic effects of various compounds against 60 different cancer cell lines at the National Cancer Institute (NCI). Among these compounds, those related to the thioacetamide class showed notable activity:

CompoundGI50 (μM)Cancer Type
3.10.41–0.69Colon Cancer
3.20.48–13.50Melanoma
6.50.25–5.01Ovarian Cancer

The compound 3.1 , in particular, demonstrated high potency against colon cancer cells with a GI50 value ranging between 0.41 to 0.69 μM, indicating its potential as a lead compound for further development in cancer therapy .

Cytotoxicity Studies

Cytotoxicity was assessed using bioluminescence inhibition assays with the bacterium Photobacterium leiognathi. The results indicated that several synthesized compounds exhibited considerable cytotoxicity, suggesting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the chemical structure significantly influence the biological activity of these compounds. For instance:

  • Substituents on the imidazoquinazoline ring : Variations in this area can lead to enhanced anticancer activity.
  • Presence of thio groups : Compounds featuring thio groups generally exhibited improved cytotoxic effects compared to their non-thio counterparts.

Case Studies

  • Study on Thiazole and Thiadiazole Derivatives : Research indicated that combining azole fragments with imidazoquinazoline structures could amplify anticancer activities and broaden the spectrum of action against various cancer types .
  • Pharmacological Profiles : Various studies have documented the pharmacological activities of triazole derivatives, which include antibacterial, antifungal, and antitubercular effects alongside anticancer properties . This suggests a versatile therapeutic potential for compounds like this compound.

Comparison with Similar Compounds

Imidazoquinazolin-Thioacetamides

The closest analogs share the imidazo[1,2-c]quinazolin scaffold but differ in substituents (Table 1).

Compound Name Substituent on Acetamide Key Properties/Findings Reference
2-((5-((2-Amino-2-oxoethyl)sulfanyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)thio)-N-(4-fluorobenzyl)acetamide 4-Fluorobenzyl Enhanced hydrogen bonding due to fluorine's electronegativity; potential bioactivity .
N-Cyclohexyl-2-{5-[(3-fluorobenzyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}acetamide Cyclohexyl Improved lipophilicity; cyclohexyl group may enhance membrane permeability .
Target Compound 2,3-Dimethoxybenzyl Predicted higher solubility due to methoxy groups; potential for π-π stacking .

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in ) may stabilize hydrogen bonds, whereas electron-donating groups (methoxy in the target) could enhance solubility and π-system interactions.
  • Bulkier substituents (e.g., cyclohexyl in ) likely reduce crystallinity compared to aromatic groups.

Triazinoindole Acetamides

Triazinoindole derivatives () share thioacetamide linkages but differ in core structure (Table 2).

Compound ID Substituent on Acetamide Purity (%) Key Features
23 4-(Cyanomethyl)phenyl >95 Cyanomethyl group introduces polarity; may affect binding affinity .
24 4-Phenoxyphenyl 95 Phenoxy group enhances aromatic stacking; moderate lipophilicity .
26 4-Bromophenyl 95 Bromine increases molecular weight and halogen bonding potential .

Comparison with Target Compound :

  • Triazinoindoles lack the imidazoquinazolin core but share synthetic routes (e.g., acid-amine coupling).
  • Bromine and cyanomethyl groups in triazinoindoles may confer distinct bioactivity profiles compared to the target's methoxybenzyl group.

Thiadiazole Derivatives

Thiadiazole-based acetamides () highlight substituent effects on physical properties (Table 3).

Compound ID Substituent on Thiadiazole Yield (%) Melting Point (°C)
5e 4-Chlorobenzyl 74 132–134
5f Methylthio 79 158–160
5j 4-Chlorobenzyl 82 138–140

Key Insights :

  • Chlorobenzyl groups (5e, 5j) correlate with lower melting points, suggesting reduced crystallinity compared to methylthio derivatives (5f).
  • The target compound’s dimethoxybenzyl group may further lower melting points due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.